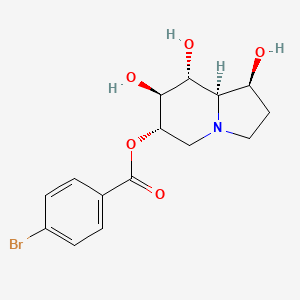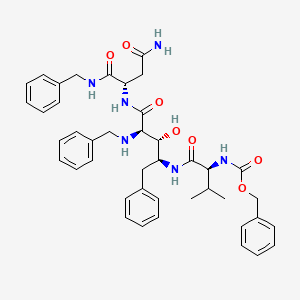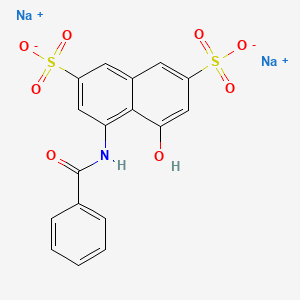
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound that features a benzimidazole core substituted with a piperidinylcarbonyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperidinylcarbonyl group: This step involves the reaction of the benzimidazole derivative with piperidine and a carbonylating agent such as phosgene or triphosgene.
Esterification: The final step is the esterification of the carbamic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the piperidinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce piperidine-substituted amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzimidazole core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-[(1S)-2-methyl-1-(1-piperidinylcarbonyl)propyl]-, phenylmethyl ester
- Carbamic acid, [[5-nitro-2-(1-piperidinyl)phenyl]methyl]-, methyl ester
Uniqueness
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzimidazole core with the piperidinylcarbonyl group and methyl ester functional group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
65003-32-9 |
|---|---|
Molekularformel |
C15H18N4O3 |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
methyl N-[6-(piperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C15H18N4O3/c1-22-15(21)18-14-16-11-6-5-10(9-12(11)17-14)13(20)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H2,16,17,18,21) |
InChI-Schlüssel |
BQBMJMKDJQOLCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















